An In-depth Technical Guide to 1-(Difluoromethyl)cyclopentan-1-amine Hydrochloride: A Versatile Building Block for Modern Drug Discovery
An In-depth Technical Guide to 1-(Difluoromethyl)cyclopentan-1-amine Hydrochloride: A Versatile Building Block for Modern Drug Discovery
Foreword: The Strategic Value of Fluorination in Medicinal Chemistry
In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for fine-tuning the physicochemical and pharmacokinetic properties of therapeutic candidates. Among the repertoire of fluorinated motifs, the difluoromethyl (CHF₂) group holds a unique position. It acts as a lipophilic hydrogen bond donor, a feature not present in its methyl or trifluoromethyl counterparts, and can serve as a bioisosteric replacement for hydroxyl or thiol groups, often enhancing metabolic stability and modulating basicity. This guide provides an in-depth technical overview of 1-(difluoromethyl)cyclopentan-1-amine hydrochloride, a valuable building block that leverages the advantageous properties of the CHF₂ group within a conformationally restricted cyclopentane framework. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this and related scaffolds in their discovery programs.
Physicochemical Properties and Molecular Characteristics
1-(Difluoromethyl)cyclopentan-1-amine hydrochloride is a crystalline solid at room temperature. The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various synthetic and biological applications.[1]
Core Molecular Attributes
A comprehensive understanding of the molecule's fundamental properties is crucial for its effective application. While extensive experimental data for this specific salt is not consolidated in public literature, we can infer key characteristics based on systematic studies of analogous compounds and well-established principles of physical organic chemistry.[2][3]
| Property | Value/Information | Source/Basis |
| Chemical Formula | C₆H₁₂ClF₂N | [2] |
| Molecular Weight | 171.62 g/mol | Calculated |
| CAS Number | 1461708-82-5 (for hydrochloride) | |
| Appearance | White to off-white solid | Typical for amine hydrochlorides |
| Predicted XlogP | 1.2 | [2] |
| Predicted pKa | ~7.2 - 8.0 | [3] |
Note: Predicted values are derived from computational models and studies on analogous α-fluoroalkyl-substituted cycloalkylamines.
The Electronic Influence of the Difluoromethyl Group
The defining feature of this molecule is the α-difluoromethyl substituent. The two electron-withdrawing fluorine atoms significantly impact the basicity of the adjacent primary amine. Systematic studies on α-fluoroalkyl-substituted alicyclic amines have demonstrated a predictable and substantial decrease in the pKa of the amine compared to its non-fluorinated or monofluoromethylated analogs.[3] Each fluorine atom contributes an increment of approximately -1.6 to -1.7 pKa units.[3] This allows for the fine-tuning of the amine's basicity, which is a critical parameter for optimizing drug-target interactions, solubility, and pharmacokinetic profiles.
Synthesis and Purification
A robust and scalable synthetic route is essential for the practical application of any building block. While a specific protocol for 1-(difluoromethyl)cyclopentan-1-amine hydrochloride is not widely published, a reliable synthesis can be adapted from established methods for analogous α-difluoromethylated amines.[4] The most logical and field-proven approach proceeds from the corresponding carboxylic acid via a modified Curtius rearrangement.
Proposed Synthetic Workflow
The following diagram outlines a plausible and efficient multi-step synthesis.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol (Adapted)
Step 1: Synthesis of 1-(Difluoromethyl)cyclopentane-1-carboxylic Acid
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Starting Material: Begin with a suitable precursor such as ethyl 1-formylcyclopentane-1-carboxylate.
-
Deoxofluorination: In a well-ventilated fume hood, dissolve the starting aldehyde in an anhydrous, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C.
-
Slowly add a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) dropwise. Causality: These reagents are effective for converting aldehydes to gem-difluoroalkanes with minimal side reactions at low temperatures.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude ethyl 1-(difluoromethyl)cyclopentane-1-carboxylate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add an excess of sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and stir for 2-4 hours until saponification is complete (monitored by TLC).
-
Cool the reaction mixture, remove the ethanol under reduced pressure, and acidify the remaining aqueous solution with cold 1M HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 1-(difluoromethyl)cyclopentane-1-carboxylic acid.
Step 2: Synthesis of 1-(Difluoromethyl)cyclopentan-1-amine hydrochloride
-
Curtius Rearrangement: To a solution of the carboxylic acid in anhydrous toluene, add triethylamine, followed by diphenylphosphoryl azide (DPPA). Causality: DPPA is a common and effective reagent for the one-pot conversion of carboxylic acids to isocyanates via an acyl azide intermediate.
-
Add tert-butanol to the mixture. Heat the reaction to 80-90 °C and stir for several hours until the evolution of nitrogen gas ceases. This in-situ trapping of the isocyanate with tert-butanol forms the Boc-protected amine.
-
Deprotection: After cooling, the solvent can be removed, and the crude tert-butyl (1-(difluoromethyl)cyclopentyl)carbamate is dissolved in a suitable solvent like 1,4-dioxane or diethyl ether.
-
A solution of hydrogen chloride (e.g., 4M in dioxane) is added, and the mixture is stirred at room temperature. The precipitation of the hydrochloride salt is typically observed.
-
Purification: The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 1-(difluoromethyl)cyclopentan-1-amine hydrochloride of high purity.
Spectroscopic and Analytical Characterization
Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound.
Mass Spectrometry
Mass spectrometry provides confirmation of the molecular weight and fragmentation patterns.
| Adduct | Predicted m/z |
| [M+H]⁺ | 136.09323 |
| [M+Na]⁺ | 158.07517 |
Data sourced from computational predictions on the free base.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation. The following are predicted key signals for the free base in CDCl₃. The hydrochloride salt in D₂O or DMSO-d₆ would show shifts in the amine proton and adjacent carbons.
-
¹H NMR: The most characteristic signal would be a triplet for the CHF₂ proton, with a chemical shift around 5.5-6.5 ppm, due to coupling with the two fluorine atoms (²JHF ≈ 50-60 Hz). The cyclopentyl protons would appear as complex multiplets in the aliphatic region (1.5-2.5 ppm). The amine protons (NH₂) would appear as a broad singlet.
-
¹³C NMR: The difluoromethyl carbon would appear as a triplet (¹JCF ≈ 230-240 Hz). The quaternary carbon attached to the amine and CHF₂ group would also show coupling to the fluorine atoms.
-
¹⁹F NMR: A doublet of triplets (or more complex multiplet due to coupling with the cyclopentyl protons) would be observed, confirming the presence of the CHF₂ group.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands:
-
~2900 cm⁻¹: C-H stretching vibrations of the cyclopentyl ring.[5]
-
~1600 cm⁻¹: N-H bending (scissoring) of the primary amine.
-
~1000-1200 cm⁻¹: Strong C-F stretching vibrations.
-
Broad absorption around 2500-3000 cm⁻¹: Characteristic of the ammonium (N-H⁺) stretch in the hydrochloride salt.[6]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed. The available safety data for analogous compounds provides a reliable guide.[7]
GHS Hazard Classification
| Hazard | Classification |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) |
Source: Aggregated GHS information for analogous compounds.[7][8]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 1-(difluoromethyl)cyclopentan-1-amine hydrochloride lies in its potential as a molecular building block for the synthesis of novel therapeutic agents. The combination of the conformationally constrained cyclopentane ring and the unique electronic properties of the α-difluoromethylamine moiety makes it an attractive starting point for library synthesis and lead optimization.
Logical Relationships in Bioisosteric Design
Caption: The strategic role of the title compound in medicinal chemistry.
Key Advantages in Drug Design:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group resistant to oxidative metabolism at that position.
-
pKa Modulation: As discussed, the basicity of the amine can be attenuated, which can be crucial for avoiding off-target effects (e.g., hERG channel affinity) or improving cell permeability.[3]
-
Hydrogen Bonding: The C-H bond in the CHF₂ group is polarized by the adjacent fluorine atoms, allowing it to act as a hydrogen bond donor. This can introduce new, favorable interactions within a protein binding site.[9][10]
-
Conformational Constraint: The cyclopentane ring reduces the number of available conformations compared to a flexible alkyl chain, which can lead to higher binding affinity and selectivity by minimizing the entropic penalty upon binding to a biological target.
While specific drugs containing this exact fragment are not yet on the market, related structures, such as (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid, have been investigated in patent literature for applications in oncology, highlighting the therapeutic potential of difluoromethylated cyclopentane scaffolds.[11]
Conclusion
1-(Difluoromethyl)cyclopentan-1-amine hydrochloride represents a sophisticated and highly valuable building block for modern medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its properties are guided by predictable physicochemical principles. By offering a unique combination of conformational rigidity, modulated basicity, enhanced metabolic stability, and the capacity for lipophilic hydrogen bonding, this compound provides drug discovery scientists with a powerful tool to address complex structure-activity relationship challenges and to design the next generation of innovative therapeutics.
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- Google Patents. US20240009160A1 - Use of (s)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid in the treatment of cancer.
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ResearchGate. C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. Available from: [Link]
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